REACTION_CXSMILES
|
[CH3:1]/[C:2](/[OH:7])=[CH:3]\[C:4]([CH3:6])=[O:5].[CH3:8]/[C:9](/[OH:14])=[CH:10]/[C:11]([CH3:13])=[O:12].[Co].[Co:16](Cl)Cl.[C:19]([CH2:22][C:23](=[O:25])[CH3:24])(=[O:21])[CH3:20].N.OO>CO.O>[CH3:6][C:4]([CH2:3][C:2]([CH3:1])=[O:7])=[O:5].[CH3:13][C:11]([CH2:10][C:9]([CH3:8])=[O:14])=[O:12].[CH3:20][C:19]([CH2:22][C:23]([CH3:24])=[O:25])=[O:21].[Co:16] |f:0.1.2,9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
582.5 g
|
Type
|
reactant
|
Smiles
|
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]
|
Name
|
cobalt dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
anhydrous compound
|
Quantity
|
509.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
solution
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was then stirred at 65° C for about 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3° C
|
Type
|
FILTRATION
|
Details
|
the precipitated cobalt(III)acetylacetonate filtered
|
Type
|
WASH
|
Details
|
washed with 100 ml of cold methanol
|
Type
|
CUSTOM
|
Details
|
After drying at 5 torr/80° C for 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 539 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |